- Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System, Organic Letters, 2023, 25(19), 3482-3486

Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

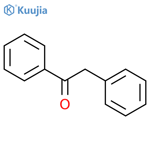

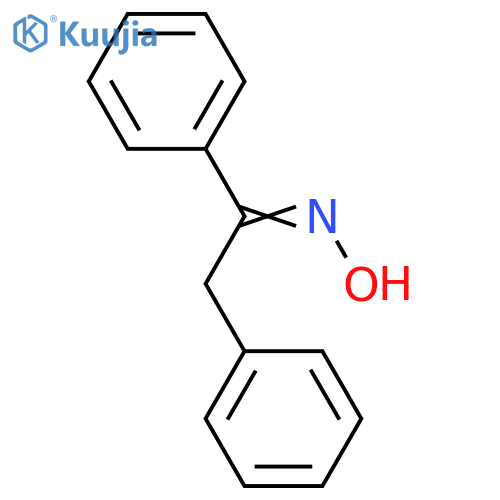

1,2-Diphenyl-1-ethanone oxime structure

商品名:1,2-Diphenyl-1-ethanone oxime

1,2-Diphenyl-1-ethanone oxime 化学的及び物理的性質

名前と識別子

-

- 1,2-Diphenyl-1-ethanone oxime

- (NE)-N-(1,2-diphenylethylidene)hydroxylamine

- Ethanone,1,2-diphenyl-, oxime

- DeoxyBenzoinOxime

- 2-Phenylacetophenone oxime

- Benzyl phenyl ketoxime

- NSC 135001

- NSC 36666

- Acetophenone, 2-phenyl-, oxime (7CI, 8CI)

- 1,2-Diphenyl-1-ethanoneoxime

- 1,2-Diphenylethanone oxime

- Benzyl phenyl ketone oxime

- AKOS017332276

- SCHEMBL17296071

- deoxybenzoin oxime

- 57736-10-4

- DB-111026

- Ethanone, 1,2-diphenyl-, oxime, (1Z)-

- Ethanone, 1,2-diphenyl-, oxime

- PWCUVRROUAKTLL-UHFFFAOYSA-N

- 952-06-7

- NSC 135001; NSC 36666

- Deoxybenzoic oxime

- N-(1,2-diphenylethylidene)hydroxylamine

- 26306-06-9

- 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime

- (Z)-1,2-Diphenylethanone oxime

- (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE

- BCP34290

-

- MDL: MFCD14581645

- インチ: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2

- InChIKey: PWCUVRROUAKTLL-UHFFFAOYSA-N

- ほほえんだ: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 211.099714038g/mol

- どういたいしつりょう: 211.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 32.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.04±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 98 ºC

- ふってん: 375.4°C at 760 mmHg

- ようかいど: 極微溶性(0.11 g/l)(25ºC)、

1,2-Diphenyl-1-ethanone oxime セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

1,2-Diphenyl-1-ethanone oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MD-0215-0.5G |

1,2-diphenyl-1-ethanone oxime |

952-06-7 | >95% | 0.5g |

£55.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1015346-5g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | 95% | 5g |

$160 | 2024-06-07 | |

| abcr | AB270292-1 g |

1,2-Diphenyl-1-ethanone oxime, 95%; . |

952-06-7 | 95% | 1 g |

€187.10 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-500mg |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | >95% | 500mg |

1087.0CNY | 2021-07-13 | |

| Chemenu | CM336660-500g |

N-(1,2-diphenylethylidene)hydroxylamine |

952-06-7 | 95%+ | 500g |

$135 | 2021-06-16 | |

| TRC | B452625-50mg |

1,2-Diphenyl-1-ethanone Oxime |

952-06-7 | 50mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB270292-25 g |

1,2-Diphenyl-1-ethanone oxime, 95%; . |

952-06-7 | 95% | 25 g |

€1,638.60 | 2023-07-20 | |

| TRC | B452625-10mg |

1,2-Diphenyl-1-ethanone Oxime |

952-06-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909157-25g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | ≥98% | 25g |

¥11,900.00 | 2022-01-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-1g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | >95% | 1g |

1706.0CNY | 2021-07-13 |

1,2-Diphenyl-1-ethanone oxime 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite , Hydrogen , Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ; 3 h, 10 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

リファレンス

- First iron-catalyzed synthesis of oximes from styrenes, Chemical Communications (Cambridge, 2009, (15), 1990-1992

合成方法 5

合成方法 6

合成方法 7

合成方法 8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic acid

1.2 -

1.2 -

リファレンス

- Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dications, Tetrahedron, 1987, 43(2), 297-305

合成方法 11

合成方法 12

合成方法 13

合成方法 14

合成方法 15

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 18 h, 60 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-Addition, Angewandte Chemie, 2015, 54(9), 2788-2791

合成方法 18

合成方法 19

合成方法 20

1,2-Diphenyl-1-ethanone oxime Raw materials

- 2-Phenylacetophenone

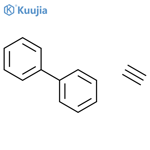

- Diphenylacetylene

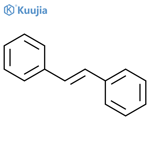

- Benzene,1,1'-(1,2-ethenediyl)bis-

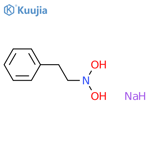

- Benzeneethanamine, N,N-dihydroxy-, monosodium salt (9CI)

1,2-Diphenyl-1-ethanone oxime Preparation Products

1,2-Diphenyl-1-ethanone oxime 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

952-06-7 (1,2-Diphenyl-1-ethanone oxime) 関連製品

- 23873-81-6(Diphenylglyoxime)

- 23517-42-2(1-Phenyl-1-propanoneoxime)

- 26306-06-9(Deoxybenzoin Oxime)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime

清らかである:99%

はかる:25g

価格 ($):402.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:952-06-7)2-苯乙酮肟

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ